2-Chloro-4-nitrophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

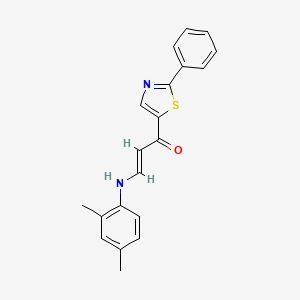

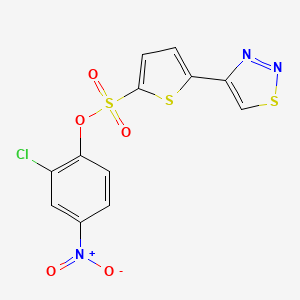

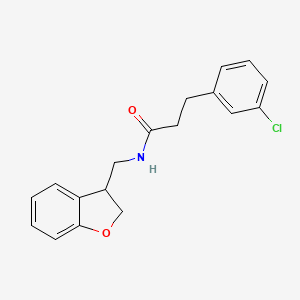

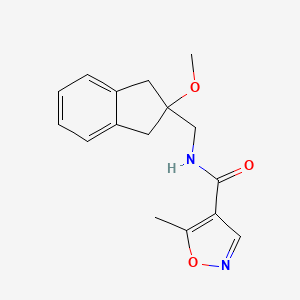

2-Chloro-4-nitrophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate (CNPTS) is a novel, water-soluble compound that has recently been discovered to have a wide range of scientific research applications. CNPTS is a member of the thiadiazole family and is composed of a nitro group, a thiophene ring, and a sulfonate group. This compound has been used in a variety of scientific research applications, including drug design and development, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis, showcasing the transformation and reactivity of thiadiazole compounds. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce a thioketene intermediate, which reacts with secondary amines to form nonaromatic 1,1-dialkylindolium-2-thiolates, instead of the expected aromatic derivatives (Androsov, 2008). This highlights a novel pathway for synthesizing indolium derivatives, which are important in various chemical syntheses.

Corrosion Inhibition

Thiadiazole derivatives have shown potential as corrosion inhibitors. For example, 2,5-disubstituted 1,3,4-thiadiazoles were investigated for their ability to inhibit mild steel corrosion in hydrochloric acid, revealing that some of these compounds exhibit good inhibition properties (Bentiss et al., 2007). This application is crucial for extending the life of metal structures and reducing maintenance costs in industrial settings.

Chemosensors

The structural motifs of thiadiazole-based compounds have been employed in the development of chemosensors. A phenyl thiadiazole-based Schiff base receptor was designed for the turn-on fluorescent, colorimetric detection of Al3+ ions, showcasing excellent selectivity and sensitivity (Manna et al., 2020). This illustrates the utility of thiadiazole derivatives in environmental monitoring and analytical chemistry.

Propiedades

IUPAC Name |

(2-chloro-4-nitrophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O5S3/c13-8-5-7(16(17)18)1-2-10(8)21-24(19,20)12-4-3-11(23-12)9-6-22-15-14-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCSNJMWVKGQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2749417.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine](/img/structure/B2749422.png)

![4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2749426.png)